7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one
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Overview
Description
7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one is a useful research compound. Its molecular formula is C6H7N3O2 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
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Biological Activity
7-Hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antiviral, anticancer, and enzyme inhibitory activities.
Structural Characteristics
The molecular formula for this compound is C6H6N4O. The compound's structure features a pyrazolo ring system fused with a pyrazine moiety, which contributes to its biological activity.
Antiviral Activity
Research indicates that derivatives of pyrazolo compounds exhibit significant antiviral properties. For instance, a related compound was shown to inhibit hepatitis B virus (HBV) replication effectively in vitro. The mechanism of action typically involves the inhibition of viral polymerases or other critical viral proteins .
Anticancer Activity
Several studies have demonstrated the anticancer potential of pyrazolo derivatives. For example, compounds similar to this compound have been reported to induce apoptosis in various cancer cell lines. In particular, the compound was found to suppress the growth of A549 lung cancer cells through cell cycle arrest and apoptosis induction .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes. Notably:
- Dihydroorotate dehydrogenase (DHODH) : A study highlighted the effectiveness of related pyrazole compounds in inhibiting DHODH activity, which is crucial for pyrimidine synthesis in both mammalian and parasitic cells .
- Xanthine oxidase (XO) : Some derivatives demonstrated moderate inhibitory activity against XO with IC50 values ranging from 72.4 μM to 75.6 μM .
Case Studies and Research Findings
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in disease processes. The compound's structural features allow it to bind effectively to active sites of enzymes or receptors involved in viral replication or cancer cell proliferation.
Properties
IUPAC Name |
7-hydroxy-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c10-5-3-7-6(11)4-1-2-8-9(4)5/h1-2,5,10H,3H2,(H,7,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVXYYDTVFOPLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=CC=N2)C(=O)N1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.